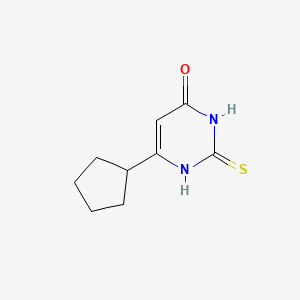

6-Cyclopentyl-2-mercaptopyrimidin-4-ol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Detection and Imaging

6-Cyclopentyl-2-mercaptopyrimidin-4-ol derivatives have shown promising applications in the field of detection and imaging. Specifically, certain derivatives have been utilized for the selective recognition of aluminum ions, displaying an "OFF-ON type" mode in the presence of Al3+ ions. This sensitivity makes these compounds potential candidates for applications in selective detection and imaging. Moreover, these derivatives have been applied in bacterial cell imaging and demonstrated the capability to manifest green and red fluorescent images with Al3+ ions, indicating their potential in biological imaging and logic gate applications (Yadav & Singh, 2018).

Anticancer Applications

6-Cyclopentyl-2-mercaptopyrimidin-4-ol and its derivatives have also been explored for their potential in cancer therapy. Certain derivatives have been identified as inhibitors of nonhomologous end joining (NHEJ), a major DNA double-strand break repair pathway. By inhibiting DNA repair pathways, these compounds show promise in inducing cancer cell death and improving the efficacy of cancer therapies. The research has highlighted the development of potent derivatives of these compounds, showing improved inhibition of end joining and cytotoxicity in cancer cells. Notably, compounds like SCR116 and SCR132 have shown increased cancer cell death in a Ligase IV-dependent manner, suggesting their potential as novel inhibitors of NHEJ with higher efficacy that could be developed as cancer therapeutics (Ray et al., 2022).

Colorimetric and Fluorometric Sensors

Derivatives of 6-Cyclopentyl-2-mercaptopyrimidin-4-ol have been developed as colorimetric and reversible fluorometric turn-off sensors. These novel pyrimidine-based receptors have shown promising applications in the detection of metal ions like Ni(II), with the capability of mimicking logic gate operations. These receptors have been characterized for their high binding constants and have displayed significant changes in fluorescence quenching upon interaction with metal ions, indicating their potential in the development of sensitive and selective sensors for various applications (Gupta, Singhal, & Singh, 2016).

Material Science and Engineering

In the field of material science and engineering, 6-Cyclopentyl-2-mercaptopyrimidin-4-ol derivatives have been explored for their potential in creating advanced materials. For instance, these compounds have been used as inhibitors in material corrosion processes, providing protection and extending the lifespan of materials in various industrial applications. Research in this area has provided insights into the molecular dynamics and interaction mechanisms of these inhibitors with material surfaces, offering valuable information for the development of more efficient and effective corrosion protection strategies (Xianghong et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 6-Cyclopentyl-2-mercaptopyrimidin-4-ol is the Nonhomologous End Joining (NHEJ) pathway . This pathway is responsible for repairing DNA double-strand breaks (DSBs) inside cells .

Mode of Action

6-Cyclopentyl-2-mercaptopyrimidin-4-ol selectively inhibits the NHEJ pathway . By doing so, it prevents the repair of DSBs, which can lead to cell death, particularly in cancer cells .

Biochemical Pathways

The compound affects the NHEJ pathway, which is a major DNA repair mechanism in mammals . By inhibiting this pathway, the compound can induce cell death and inhibit tumor growth .

Pharmacokinetics

Similar compounds have been noted to have issues with bioavailability due to their hydrophobicity . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The inhibition of the NHEJ pathway by 6-Cyclopentyl-2-mercaptopyrimidin-4-ol leads to the accumulation of DNA breaks, resulting in cell death . This makes the compound a potential anticancer agent .

Propriétés

IUPAC Name |

6-cyclopentyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-8-5-7(10-9(13)11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMDQPCYPUUBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopentyl-2-mercaptopyrimidin-4-ol | |

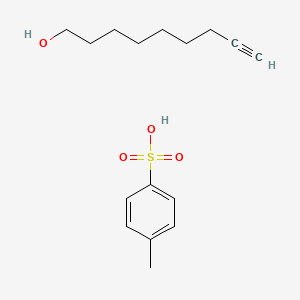

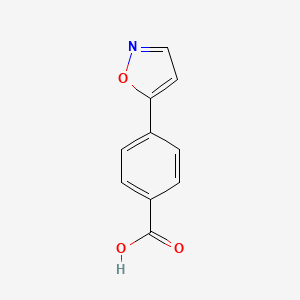

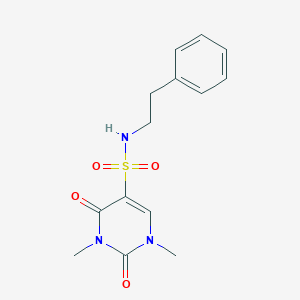

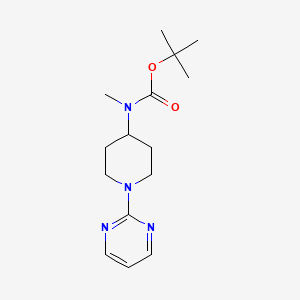

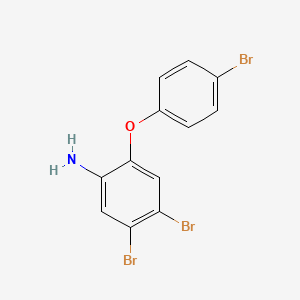

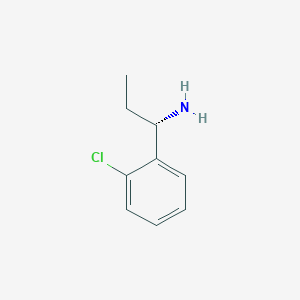

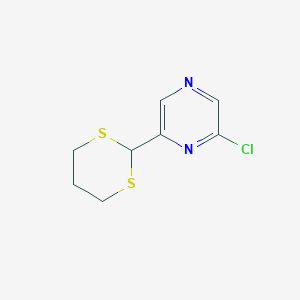

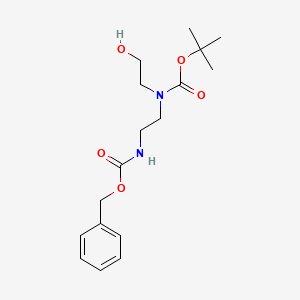

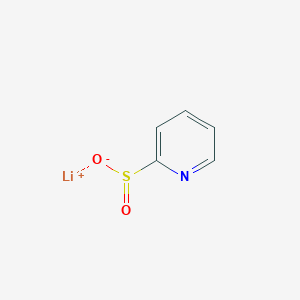

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Boronic acid, B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]-](/img/structure/B3291887.png)